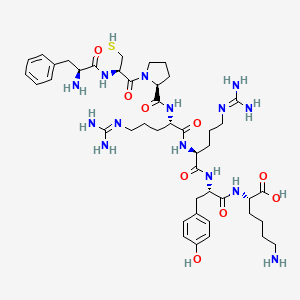
Nickel--tungsten (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel-tungsten (1/3) is a binary alloy composed of nickel and tungsten in a 1:3 ratio. This compound is known for its exceptional hardness, corrosion resistance, and high-temperature stability. It is widely used in various industrial applications, including coatings, catalysts, and high-strength materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel-tungsten (1/3) can be synthesized through various methods, including electrodeposition, chemical vapor deposition, and mechanical alloying. One common method is electrodeposition, where nickel and tungsten ions are co-deposited onto a substrate from an electrolyte solution. The electrolyte typically contains nickel sulfate, sodium tungstate, and a complexing agent such as citric acid. The process is carried out under controlled pH, temperature, and current density to achieve the desired composition and properties .
Industrial Production Methods
In industrial settings, nickel-tungsten (1/3) is often produced using high-temperature sintering or powder metallurgy techniques. These methods involve mixing nickel and tungsten powders in the desired ratio, followed by compaction and sintering at elevated temperatures. This process results in a dense, homogeneous alloy with excellent mechanical properties .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel-tungsten (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly resistant to oxidation and corrosion, making it suitable for high-temperature applications.
Common Reagents and Conditions
Oxidation: Nickel-tungsten (1/3) can be oxidized in the presence of oxygen at high temperatures, forming nickel oxide and tungsten oxide.
Reduction: The alloy can be reduced using hydrogen gas at elevated temperatures to produce pure nickel and tungsten.
Substitution: Nickel-tungsten (1/3) can undergo substitution reactions with other metals, such as iron or cobalt, to form ternary alloys with enhanced properties
Major Products Formed
Oxidation: Nickel oxide (NiO) and tungsten oxide (WO3)
Reduction: Pure nickel (Ni) and tungsten (W)
Substitution: Ternary alloys such as nickel-iron-tungsten or nickel-cobalt-tungsten
Applications De Recherche Scientifique
Nickel-tungsten (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation and dehydrogenation reactions.
Medicine: Explored for drug delivery systems and diagnostic tools, leveraging its stability and non-toxicity.
Mécanisme D'action
The mechanism by which nickel-tungsten (1/3) exerts its effects is primarily related to its electronic structure and surface properties. The alloy’s high hardness and corrosion resistance are attributed to the strong bonding between nickel and tungsten atoms, which creates a stable and dense crystal lattice. In catalytic applications, the alloy’s surface provides active sites for chemical reactions, facilitating the adsorption and activation of reactant molecules .
Comparaison Avec Des Composés Similaires
Nickel-tungsten (1/3) can be compared with other similar compounds, such as nickel-chromium and nickel-molybdenum alloys:
Nickel-chromium: Known for its excellent oxidation resistance and high-temperature strength, but less hard than nickel-tungsten (1/3).
Nickel-molybdenum: Offers good corrosion resistance and catalytic properties, but nickel-tungsten (1/3) has superior hardness and wear resistance
List of Similar Compounds
- Nickel-chromium (Ni-Cr)
- Nickel-molybdenum (Ni-Mo)
- Nickel-iron-tungsten (Ni-Fe-W)
- Nickel-cobalt-tungsten (Ni-Co-W)
Nickel-tungsten (1/3) stands out due to its unique combination of hardness, corrosion resistance, and high-temperature stability, making it a valuable material for a wide range of applications.
Propriétés
Numéro CAS |
304021-50-9 |
|---|---|
Formule moléculaire |
NiW3 |
Poids moléculaire |
610.2 g/mol |
Nom IUPAC |
nickel;tungsten |
InChI |
InChI=1S/Ni.3W |
Clé InChI |
ZPBFSNAKJNYHPL-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[W].[W].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
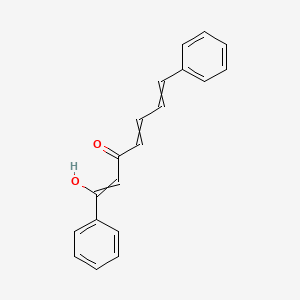
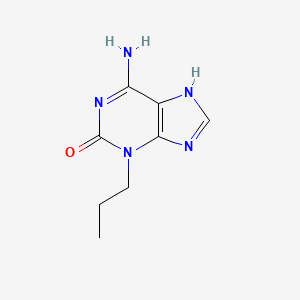
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
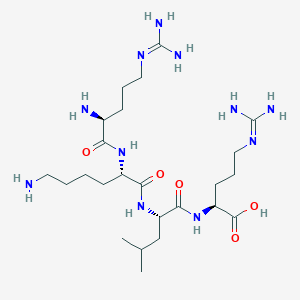
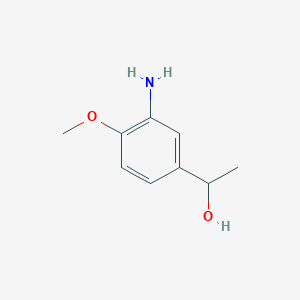
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methylphenyl)urea](/img/structure/B12571854.png)
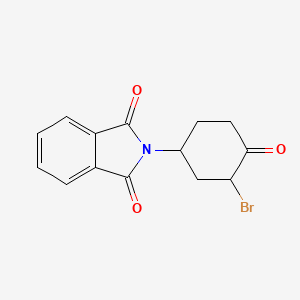
![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)


